

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Enoxacin-d8

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Compound of Interest		
Compound Name:	Enoxacin-d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **Enoxacin-d8**, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enoxacin in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical characterization of **Enoxacin-d8**, presenting quantitative data in a clear and accessible format.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. [1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. [1] Isotopic labeling of drug molecules, such as the introduction of deuterium (a stable isotope of hydrogen), is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. **Enoxacin-d8**, with deuterium atoms incorporated into the piperazinyl moiety, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar physicochemical properties to Enoxacin but distinct mass-to-charge ratio.

Synthetic Pathway

The synthesis of **Enoxacin-d8** is achieved through a multi-step process that culminates in the coupling of a key intermediate, 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-



carboxylic acid, with commercially available piperazine-d8. The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for Enoxacin-d8.

Experimental Protocols Synthesis of Piperazine-d8

While piperazine-d8 is commercially available, a general method for its preparation involves the catalytic exchange of piperazine with deuterium gas (D_2) or deuterium oxide (D_2O) in the presence of a suitable catalyst, such as platinum or palladium on carbon.

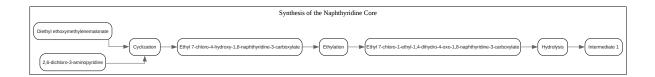
General Protocol for Catalytic Deuteration:

- A solution of piperazine in D₂O is prepared in a high-pressure reactor.
- A catalytic amount of 10% Pd/C is added to the solution.
- The reactor is purged with nitrogen gas and then pressurized with deuterium gas.
- The reaction mixture is heated to a specified temperature (e.g., 150-200 °C) and stirred for an extended period (e.g., 24-48 hours).
- After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure
 to yield piperazine-d8. The product is typically isolated as the dihydrochloride salt by
 treatment with HCI.



Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-carboxylic acid (Intermediate 1)

The synthesis of this key intermediate is a multi-step process, often starting from 2,6-dichloro-3-aminopyridine. A representative synthetic route is outlined below.



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Caption: Synthesis of the key chloro-intermediate.

Experimental Procedure (Illustrative):

A detailed, step-by-step protocol for the synthesis of the analogous quinolone derivative, ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, provides a useful reference. A suspension of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (59.7 g) in dimethylformamide (425 ml) is treated with potassium carbonate (76.6 g). Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours. After evaporation of the solvent, the residue is dissolved in water and extracted with dichloromethane. The organic extract is washed, dried, and filtered through hydrous magnesium silicate. Evaporation of the solvent and recrystallization from ethanol yields the desired product. A similar multi-step synthesis starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate can be employed to obtain the naphthyridine core in a one-pot, four-step process.[2]

Synthesis of Enoxacin-d8

The final step in the synthesis of **Enoxacin-d8** is the nucleophilic aromatic substitution of the chlorine atom at the 7-position of Intermediate 1 with piperazine-d8.



Experimental Protocol:

- A mixture of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1.0 g), piperazine-d8 (1.5 equivalents), and a suitable solvent such as acetonitrile (80 ml) is prepared.
- The reaction mixture is heated under reflux for several hours (e.g., 2 hours).
- The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford Enoxacin-d8.

Data Presentation

Ouantitative Data Summary

Parameter	Value	Reference
Intermediate 1 Synthesis		
Yield	Not specified	
Purity	>98%	[3]
Enoxacin-d8 Synthesis		
Theoretical Yield	To be calculated based on starting material quantities	
Actual Yield	To be determined experimentally	
Isotopic Purity	≥98% (typical for commercial standards)	

Analytical Characterization Data



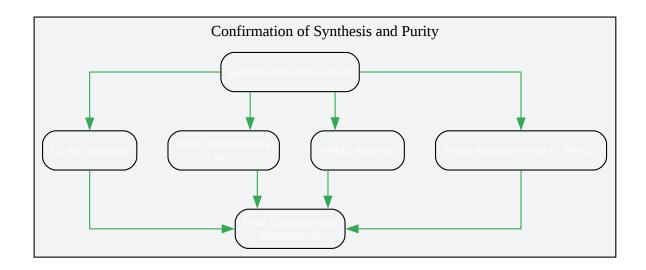
The characterization of **Enoxacin-d8** relies on a combination of spectroscopic techniques to confirm its structure and isotopic purity. The data for unlabeled Enoxacin serves as a reference.

Technique	Expected Observations for Enoxacin-d8	Reference Data (Enoxacin)
¹ H NMR	Absence of signals corresponding to the piperazine protons. Other signals should be consistent with the Enoxacin structure.	Aromatic protons, ethyl group protons, and piperazine protons are observed in the expected regions.
¹³ C NMR	Signals for the deuterated carbons of the piperazine ring will be absent or significantly attenuated. Other carbon signals should match those of Enoxacin.	PubChem provides reference spectra.[4]
Mass Spectrometry (MS)	Molecular ion peak at m/z corresponding to C ₁₅ H ₉ D ₈ FN ₄ O ₃ + H ⁺ . Fragmentation pattern will show losses consistent with the deuterated structure.	Molecular ion [M+H]+ at m/z 321. Characteristic fragment ions are observed at m/z 303, 283, and 277.[5]
High-Resolution Mass Spectrometry (HRMS)	Exact mass measurement should be consistent with the elemental composition of Enoxacin-d8.	Exact mass for C ₁₅ H ₁₈ FN ₄ O ₃ + is 321.1363.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the synthesized **Enoxacin-d8**.





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Caption: Analytical workflow for **Enoxacin-d8**.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **Enoxacin-d8**. By following the outlined synthetic strategy and employing the described analytical techniques, researchers and drug development professionals can confidently prepare and validate this essential internal standard for use in bioanalytical studies. The provided diagrams and data tables offer a clear and concise summary of the key aspects of this process.

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